9,10-Anthracenedicarboxylic acid is an organic compound with the molecular formula and a CAS number of 73016-08-7. It belongs to the class of anthracene derivatives, characterized by its two carboxylic acid functional groups attached to the anthracene backbone at the 9 and 10 positions. This compound features a large conjugated π-system, which enhances its photophysical properties and makes it suitable for various applications in organic electronics and materials science .
9,10-Anthracenedicarboxylic acid (9,10-ADCA) holds promise in the development of fluorescent materials due to its unique structure. The anthracene core provides a rigid, planar structure, while the two carboxylic acid groups attached to the 9th and 10th positions enhance its solubility in various solvents []. This combination allows for the creation of stable and well-defined fluorescent molecules. Additionally, the presence of a larger conjugated π-electron system in 9,10-ADCA compared to unsubstituted anthracene leads to efficient light absorption and emission, making it a good candidate for fluorescent applications [].
Research suggests that 9,10-ADCA can be utilized in various scientific fields due to its fluorescent properties. Here are some potential applications:
Scientists are exploring the use of 9,10-ADCA derivatives as fluorescent probes for biological imaging applications. By attaching biorecognition molecules to 9,10-ADCA, researchers can potentially develop probes that target specific biomolecules within cells, aiding in disease diagnosis and monitoring [].
The efficient light emission properties of 9,10-ADCA make it a potential candidate for use in OLEDs. By incorporating 9,10-ADCA into OLED structures, researchers aim to create next-generation displays with improved brightness and efficiency [].
The fluorescence properties of 9,10-ADCA can be responsive to changes in its surrounding environment. This characteristic makes it a potential candidate for the development of chemical sensors that can detect specific molecules or environmental conditions [].
Current research on 9,10-ADCA is primarily focused on:
By introducing various functional groups onto the 9,10-ADCA molecule, scientists aim to fine-tune its properties for specific applications. This includes modifying its solubility, emission color, and responsiveness to external stimuli [].
Researchers are incorporating 9,10-ADCA derivatives into different material systems, such as polymers and nanoparticles, to create functional materials with desired optical and physical properties [].
The synthesis of 9,10-anthracenedicarboxylic acid typically involves:
9,10-Anthracenedicarboxylic acid has a variety of applications:
Studies on the interactions of 9,10-anthracenedicarboxylic acid with other molecules have shown:
Several compounds share structural similarities with 9,10-anthracenedicarboxylic acid. Notable examples include:
Compound Name | Structure Description | Unique Features |
---|---|---|
9-Anthracenecarboxylic Acid | Contains one carboxylic group at position 9 | Exhibits dual fluorescence characteristics |
1,8-Anthracenedicarboxylic Acid | Carboxylic groups at positions 1 and 8 | Different luminescent properties compared to 9,10-anthracenedicarboxylic acid |
9-Fluorenecarboxylic Acid | Similar aromatic structure but with a different backbone | Used in different types of polymer synthesis |
The uniqueness of 9,10-anthracenedicarboxylic acid lies in its specific substitution pattern on the anthracene ring, which significantly influences its electronic properties and reactivity compared to other derivatives. This makes it particularly valuable in applications requiring distinct photophysical characteristics.
Environmental Hazard